(11b,16a)-9-Bromo-21-[(ethoxycarbonyl)oxy]-11-(formyloxy)-17-hydroxy-16-methylpregna-1,4-diene-3,20-dione
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Overview
Description
(11b,16a)-9-Bromo-21-[(ethoxycarbonyl)oxy]-11-(formyloxy)-17-hydroxy-16-methylpregna-1,4-diene-3,20-dione is a synthetic steroid compound It is characterized by its complex structure, which includes multiple functional groups such as bromine, ethoxycarbonyl, formyloxy, and hydroxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (11b,16a)-9-Bromo-21-[(ethoxycarbonyl)oxy]-11-(formyloxy)-17-hydroxy-16-methylpregna-1,4-diene-3,20-dione typically involves multiple steps. The starting material is often a steroid backbone, which undergoes a series of chemical reactions to introduce the desired functional groups. Common synthetic routes include bromination, esterification, and hydroxylation reactions. The reaction conditions vary depending on the specific step but generally involve the use of organic solvents, catalysts, and controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes purification steps such as recrystallization or chromatography to isolate the desired product from reaction by-products.
Chemical Reactions Analysis
Types of Reactions
(11b,16a)-9-Bromo-21-[(ethoxycarbonyl)oxy]-11-(formyloxy)-17-hydroxy-16-methylpregna-1,4-diene-3,20-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while substitution of the bromine atom may result in the formation of a new functionalized steroid compound.
Scientific Research Applications
(11b,16a)-9-Bromo-21-[(ethoxycarbonyl)oxy]-11-(formyloxy)-17-hydroxy-16-methylpregna-1,4-diene-3,20-dione has various scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other complex steroid compounds.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of (11b,16a)-9-Bromo-21-[(ethoxycarbonyl)oxy]-11-(formyloxy)-17-hydroxy-16-methylpregna-1,4-diene-3,20-dione involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the functional groups present in the compound.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (11b,16a)-9-Bromo-21-[(ethoxycarbonyl)oxy]-11-(formyloxy)-17-hydroxy-16-methylpregna-1,4-diene-3,20-dione include other synthetic steroids with similar functional groups, such as:
- (11b,16a)-9-Chloro-21-[(ethoxycarbonyl)oxy]-11-(formyloxy)-17-hydroxy-16-methylpregna-1,4-diene-3,20-dione
- (11b,16a)-9-Fluoro-21-[(ethoxycarbonyl)oxy]-11-(formyloxy)-17-hydroxy-16-methylpregna-1,4-diene-3,20-dione
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromine atom, in particular, may influence its reactivity and interactions with molecular targets, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C26H33BrO8 |
---|---|
Molecular Weight |
553.4 g/mol |
IUPAC Name |
[(8S,9R,10S,11S,13S,14S,16R,17R)-9-bromo-17-(2-ethoxycarbonyloxyacetyl)-17-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-11-yl] formate |
InChI |
InChI=1S/C26H33BrO8/c1-5-33-22(31)34-13-20(30)26(32)15(2)10-19-18-7-6-16-11-17(29)8-9-23(16,3)25(18,27)21(35-14-28)12-24(19,26)4/h8-9,11,14-15,18-19,21,32H,5-7,10,12-13H2,1-4H3/t15-,18+,19+,21+,23+,24+,25+,26+/m1/s1 |
InChI Key |
CPTOBXRMWWTWQM-FEEFRVHUSA-N |
Isomeric SMILES |
CCOC(=O)OCC(=O)[C@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)Br)OC=O)C)C)O |
Canonical SMILES |
CCOC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)Br)OC=O)C)C)O |
Origin of Product |
United States |
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